2-Fluoro-4-nitrobenzamide
Overview
Description
2-Fluoro-4-nitrobenzamide is a chemical compound that has been studied for its potential as a building block in organic synthesis. It is related to various other compounds that have been synthesized and characterized for their utility in creating heterocyclic scaffolds and other complex organic molecules.
Synthesis Analysis
The synthesis of 2-Fluoro-4-nitrobenzamide has been described as a multi-step process starting from 2-fluoro-4-nitrotoluene. Oxidation of this precursor with potassium permanganate in the presence of a phase transfer catalyst yields 2-Fluoro-4-nitrobenzoic acid in 74% yield . Subsequent chlorination and amination steps produce N-methyl-2-fluoro-4-nitrobenzamide in 95% yield, which upon hydrogenation in the presence of Pd/C affords 4-amino-2-fluoro-N-methyl-benzamide in 98% yield . This synthesis route demonstrates the feasibility of obtaining 2-Fluoro-4-nitrobenzamide derivatives with high efficiency.
Molecular Structure Analysis
While the specific molecular structure analysis of 2-Fluoro-4-nitrobenzamide is not detailed in the provided papers, related compounds such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene have been characterized using X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR . These techniques are essential for confirming the structure of synthesized compounds and ensuring the purity and identity of the target molecule.
Chemical Reactions Analysis
The chemical reactivity of related compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been explored for the preparation of various nitrogenous heterocycles . This compound has been used to synthesize benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through immobilization on Rink resin, chlorine substitution, nitro group reduction, and appropriate cyclization . Additionally, the synthesis of α-fluoronitroalkenes through radical nitration-debromination of α-bromo-α-fluoroalkenes has been reported, highlighting the versatility of fluorinated nitro compounds as building blocks in organic synthesis .
Physical and Chemical Properties Analysis
Scientific Research Applications
A Convenient Synthesis of 4-amino-2-fluoro-N-methyl-benzamide
- The synthesis of 2-Fluoro-4-nitrobenzoic acid is achieved through oxidation of 2-fluoro-4-nitrotoluene. Subsequent steps involve chlorination, amination, and hydrogenation to produce N-methyl-2-fluoro-4-nitrobenzamide and finally 4-amino-2-fluoro-N-methyl-benzamide (Defeng Xu et al., 2013).
Applications in Imaging
PET Imaging Ligands
- Compounds including 2-Fluoro-4-nitrobenzamide derivatives have been synthesized and exhibit high affinity to σ receptors. Notably, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide shows potent binding affinity and selectivity. These characteristics position it as a potential ligand for PET imaging of σ receptors in humans (C. Shiue et al., 1997).
Catalysis
Lignin Residue-Derived Carbon-Supported Nanoscale Iron Catalyst
- This study highlights the use of a carbon-supported magnetic iron nanocatalyst derived from lignin residue for the hydrogenation of nitroarenes to anilines. This process tolerates various functional groups, including fluoro, and is used in the hydrogenation of nitrobenzamide to aminobenzamide, showcasing the reactivity and potential of 2-Fluoro-4-nitrobenzamide in catalytic applications (Naina Sarki et al., 2022).
Drug Synthesis and Development
Synthesis of Androgen Receptor Antagonists MDV3100
- In the synthesis of MDV3100, an antagonist for the androgen receptor, 4-amino-2-fluoro-N-methylbenzamide plays a crucial role. It's synthesized from 2-fluoro-1-methyl-4-nitro-benzoic acid and is a key intermediate in producing MDV3100, showcasing the utility of 2-Fluoro-4-nitrobenzamide in the development of pharmaceuticals (Li Zhi-yu, 2012).
Safety And Hazards
2-Fluoro-4-nitrobenzamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .
properties
IUPAC Name |
2-fluoro-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYXSYLXWAVLLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617997 | |
Record name | 2-Fluoro-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-nitrobenzamide | |
CAS RN |
350-32-3 | |
Record name | 2-Fluoro-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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